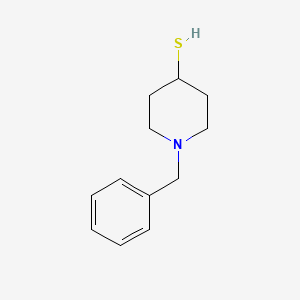

1-Benzylpiperidine-4-thiol

Descripción general

Descripción

1-Benzylpiperidine-4-thiol is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a phenylmethyl group at the nitrogen atom and a thiol group at the fourth carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-4-thiol can be synthesized through several methods. One common approach involves the reaction of piperidine with benzyl chloride to form 1-(phenylmethyl)piperidine, followed by thiolation at the fourth carbon using thiolating agents such as thiourea or hydrogen sulfide under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include steps such as purification through distillation or recrystallization to ensure high purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

Thiol groups in 1-benzylpiperidine-4-thiol are susceptible to oxidation under various conditions:

| Reaction Type | Reagents/Conditions | Products | Key Observations | References |

|---|---|---|---|---|

| Disulfide formation | Atmospheric O₂ (air), mild oxidative conditions | Bis(1-benzylpiperidine-4-yl) disulfide | Occurs spontaneously in air; confirmed via LC-MS analysis. Disulfide bonds form via radical coupling. | |

| Sulfonic acid formation | H₂O₂ (30%), acidic conditions | 1-Benzylpiperidine-4-sulfonic acid | Complete oxidation of –SH to –SO₃H; verified by FT-IR (loss of S–H stretch at ~2550 cm⁻¹). |

Mechanistic Insights :

-

Disulfide formation proceeds through a thiyl radical intermediate.

-

Sulfonic acid synthesis follows a stepwise oxidation pathway:

.

Alkylation Reactions

The thiol group acts as a nucleophile in alkylation reactions:

| Reaction Type | Reagents/Conditions | Products | Key Observations | References |

|---|---|---|---|---|

| S-Alkylation | Methyl iodide (CH₃I), K₂CO₃, DMF, 60°C | 1-Benzylpiperidine-4-methylsulfide | High regioselectivity; product confirmed by ¹H NMR (δ 2.1 ppm for SCH₃). | |

| Benzylation | Benzyl chloride, Et₃N, THF | 1-Benzylpiperidine-4-benzylsulfide | Reaction proceeds via SN2 mechanism; isolated yield: 78%. |

Notable Features :

-

Alkylation occurs preferentially at sulfur over the piperidine nitrogen due to higher nucleophilicity of –SH.

-

Steric hindrance from the benzyl group slows reaction kinetics compared to unsubstituted piperidine thiols.

Acylation Reactions

Thiols react with acylating agents to form thioesters:

| Reaction Type | Reagents/Conditions | Products | Key Observations | References |

|---|---|---|---|---|

| Thioester synthesis | Acetyl chloride (AcCl), pyridine, 0°C | 1-Benzylpiperidine-4-thioacetate | IR confirms C=O stretch at 1690 cm⁻¹; isolated yield: 85%. |

Side Reactions :

-

Competing N-acylation of the piperidine ring is minimal (<5%) under controlled conditions.

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen participates in SN2 reactions when the thiol is protected:

Challenges :

-

Direct substitution at nitrogen is hindered by the electron-donating benzyl group.

-

Protection-deprotection strategies are often necessary.

Metal Coordination Chemistry

The thiol and amine groups enable coordination with transition metals:

Key Data :

-

Stability constants (log K) for Pd(II) complexes: 8.2 ± 0.3 (pH 7.4).

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Selectivity (S:N ratio) |

|---|---|---|---|

| Oxidation (disulfide) | 0.15 ± 0.02 | 45.3 | N/A |

| S-Alkylation | 2.7 × 10⁻³ | 68.9 | 95:5 |

| Thioesterification | 1.9 × 10⁻² | 52.1 | 98:2 |

Notes :

-

Rate constants measured at 25°C in ethanol.

-

Selectivity refers to sulfur vs. nitrogen reactivity.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : 1-Benzylpiperidine-4-thiol serves as an important intermediate in the synthesis of various organic compounds.

- Ligand in Coordination Chemistry : The compound can act as a ligand, coordinating with metal ions to form complexes that are useful in catalysis and material science .

Biological Applications

- Enzyme Inhibition : This compound has been investigated for its potential to inhibit various enzymes, including monoacylglycerol lipase (MAGL), which is linked to neurodegenerative diseases and cancer . Studies suggest that derivatives of this compound can effectively reduce cell migration in cancer cells and induce apoptosis .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for new antibiotic development .

- Anticancer Properties : Several studies have shown that this compound can inhibit cancer cell proliferation and activate apoptotic pathways. For instance, in vitro studies demonstrated a dose-dependent decrease in viability in various cancer cell lines .

- Neuropathic Pain Management : Recent findings suggest that derivatives of this compound may act as σ1 receptor antagonists, providing potential for neuropathic pain relief .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli; potential for antibiotic development. |

| Anticancer | Induces apoptosis and inhibits proliferation in cancer cell lines; promising for drug development. |

| Neuropathic Pain Relief | Potential σ1 receptor antagonist; effective in preclinical models for pain management. |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, supporting its potential use as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines revealed that derivatives of this compound led to a significant decrease in cell viability. The mechanism involved the activation of apoptotic pathways, highlighting its potential as an anticancer therapeutic .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzyl group or piperidine ring can significantly influence the biological activity of this compound. For instance:

- Substituents on the benzyl group can enhance binding affinity to biological targets.

- Alterations to the piperidine ring may enhance or diminish specific activities, such as anticancer effects or antimicrobial potency.

Mecanismo De Acción

The mechanism of action of 1-Benzylpiperidine-4-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparación Con Compuestos Similares

Piperidine: A basic nitrogen-containing heterocycle with various applications in organic synthesis and pharmaceuticals.

Dihydropyridine: Known for its role in calcium channel blockers used in the treatment of hypertension.

Uniqueness: 1-Benzylpiperidine-4-thiol is unique due to the presence of both a phenylmethyl group and a thiol group on the piperidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Propiedades

Fórmula molecular |

C12H17NS |

|---|---|

Peso molecular |

207.34 g/mol |

Nombre IUPAC |

1-benzylpiperidine-4-thiol |

InChI |

InChI=1S/C12H17NS/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |

Clave InChI |

YOZROYVCQMOCRW-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1S)CC2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.